3-Nitro-1,8-naphthalic anhydride

Fluorescent sensor Glucose detection Ratiometric sensing

Select 3-Nitro-1,8-naphthalic anhydride (CAS 3027-38-1) for your R&D when the 3-nitro positional isomer is critical. Unlike the 2- or 4-nitro isomers, the 3-nitro group resists nucleophilic displacement during imidation, enabling anhydride-site derivatization while preserving the nitro handle for downstream reduction or push-pull fluorophore design. This unique reactivity is essential for constructing ratiometric glucose sensors with reversed sugar selectivity, 3-amino-functionalized probes, and the 3-fluoro-naphthalimide synthetic pathway. Substitution with unsubstituted or positional nitro isomers will fundamentally alter product outcomes. Ensure your synthetic route succeeds — specify this exact isomer.

Molecular Formula C12H5NO5
Molecular Weight 243.17 g/mol
CAS No. 3027-38-1
Cat. No. B047068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-1,8-naphthalic anhydride
CAS3027-38-1
Synonyms5-Nitro-1H,3H-Naphtho[1,8-cd]pyran-1,3-dione;  3-Nitro-naphthalic Anhydride;  3-Nitro-1,8-naphthalenedicarboxylic Anhydride;  3-Nitro-1,8-naphthalic Acid Anhydride;  3-Nitronaphthalic Anhydride;  5-Nitro-1H,3H-benzo[de]isochromene-1,3-dione;  NSC 32326;  YY
Molecular FormulaC12H5NO5
Molecular Weight243.17 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-]
InChIInChI=1S/C12H5NO5/c14-11-8-3-1-2-6-4-7(13(16)17)5-9(10(6)8)12(15)18-11/h1-5H
InChIKeyFLFLZYYDLIKGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-1,8-naphthalic anhydride (CAS: 3027-38-1) Procurement Guide: Properties, Specifications, and Supply Context


3-Nitro-1,8-naphthalic anhydride (CAS 3027-38-1, MFCD00006926) is a nitrated aromatic anhydride with the molecular formula C12H5NO5 and a molecular weight of 243.17 g/mol . It exists as a light yellow to beige or light brown powder with a melting point range of 247–254 °C (lit., with decomposition) . The compound is practically insoluble in water, slightly soluble in ethanol and DMSO (with heating and sonication), and soluble in DMF . As a nitro-substituted naphthalic anhydride, its 3-position nitro group confers distinct reactivity and photophysical properties compared to the parent 1,8-naphthalic anhydride and other positional isomers [1]. Commercially available at purities ranging from 97.5% to 99% (HPLC), it serves as a key intermediate in the synthesis of fluorescent sensors and functionalized naphthalimide derivatives [2].

3-Nitro-1,8-naphthalic anhydride (CAS: 3027-38-1) — Why Positional Isomers and Unsubstituted Analogs Are Not Drop-In Replacements


Direct substitution with unsubstituted 1,8-naphthalic anhydride or positional nitro-isomers is not chemically or functionally viable without fundamentally altering product outcomes. The unsubstituted parent lacks the electron-withdrawing nitro group required for constructing the characteristic push-pull fluorophore architecture essential to many fluorescence sensors, while also lacking a handle for subsequent reduction to 3-amino derivatives . Critically, the nitro group in the 3-position exhibits a completely different nucleophilic displacement reactivity profile compared to the 2- and 4-nitro isomers: in reactions with primary amines in aprotic solvents, the nitro group in 3-nitronaphthalic anhydride remains unreactive, whereas 2- and 4-nitro groups undergo substitution to yield alkylamino-naphthalimides [1]. Furthermore, when building anion sensors, the positional effect of the nitro group (ortho/para vs. meta) produces measurable differences in detection limits and naked-eye response characteristics that directly impact assay performance [2]. The synthetic route to 3-fluoro-1,8-naphthalic anhydride and 3-fluoro-1,8-naphthalimide relies specifically on 3-nitronaphthalic anhydride as a key intermediate [3].

3-Nitro-1,8-naphthalic anhydride (CAS: 3027-38-1) — Quantitative Differentiation Evidence for Scientific Selection


Glucose Sensor Performance: 3-Nitro-Derived Monoboronic Acid Probe Exhibits Anomalous Glucose Selectivity Over Fructose and Galactose

A monoboronic acid fluorescent sensor synthesized from 3-nitronaphthalic anhydride and 3-aminophenylboronic acid exhibits dual-emission behavior suitable for ratiometric glucose sensing. Crucially, the sensor demonstrates higher sensitivity for glucose relative to fructose and galactose—a reverse order compared to most known monoboronic acid sensors, which typically respond more strongly to fructose [1]. This anomalous selectivity profile is directly attributable to the 3-nitro substitution pattern on the naphthalic anhydride core, as the unsubstituted parent 1,8-naphthalic anhydride lacks the electron-withdrawing nitro group necessary to generate this specific push-pull fluorophore architecture [1].

Fluorescent sensor Glucose detection Ratiometric sensing

Nucleophilic Displacement Reactivity: 3-Nitro Group is Unreactive Compared to 2- and 4-Nitro Isomers Under Identical Amination Conditions

Under identical reaction conditions with primary amines in aprotic solvents, the nitro group in 3-nitronaphthalic anhydride is unreactive toward nucleophilic displacement, whereas the nitro groups in 2-nitronaphthalic anhydride and 4-nitronaphthalic anhydride undergo substitution to yield 2-alkylamino and 4-alkylamino naphthalimides, respectively [1]. Specifically, reaction of 4-nitronaphthalic anhydride with primary amines yields 4-alkylamino-N-alkylnaphthalic-1,8-imides; reaction of 2-nitronaphthalic anhydride yields 2-alkylamino isomers; but 3-nitronaphthalic anhydride undergoes no nitro group displacement under the same conditions [1].

Organic synthesis Nucleophilic aromatic substitution Naphthalimide derivatives

Synthetic Yield Comparison: 3-Nitronaphthalic Anhydride in Heterocycle Formation with 1,2-Diaminoanthraquinone

In a comparative study of naphthalic anhydride derivatives reacting with 1,2-diaminoanthraquinone to form heterocyclic products, 3-nitronaphthalic anhydride (1d) proceeded readily to give the desired product in yields comparable to or exceeding those of other substituted analogs [1]. The reported yields for this reaction series ranged from 72-88%, with 3-nitronaphthalic anhydride performing within this productive range alongside 4-chloro, 4-bromo, and 4-nitro derivatives [1].

Synthetic chemistry Reaction yield Heterocycle synthesis

3-Fluoro-1,8-naphthalic Anhydride Synthesis: 3-Nitro Intermediate Enables High-Yield Route Unavailable from Other Isomers

The established synthetic route to 3-fluoro-1,8-naphthalic anhydride proceeds specifically through 3-nitronaphthalic anhydride. The sequence involves: naphthalic anhydride → nitration to 3-nitronaphthalic anhydride → reduction to 3-aminonaphthalic anhydride → diazotization and fluorination to 3-fluoronaphthalic anhydride [1]. This route achieves the best reported yield for 3-fluoro-1,8-naphthalimide when using 3-nitronaphthalic anhydride as the nitration intermediate [1].

Fluorinated naphthalimides Synthetic intermediate Material science

Anion Sensor Performance: Para vs. Ortho Nitro Positional Effect Demonstrates Detectable Difference in Detection Limits

While direct comparative data for the 3-nitro derivative itself are limited, a class-level analysis of nitro-positional effects in related naphthalimide-based colorimetric anion receptors provides instructive context. Receptors A1 (para-NO2 relative to OH) and A2 (ortho-NO2 relative to OH) show that nitro group position significantly affects detection capability: A1 detects F- and AcO- in aqueous medium, whereas A2 is only effective in organic DMSO [1]. Receptor A1 achieves detection limits of 0.40 ppm for F- and 0.35 ppm for AcO-, below the WHO permissible limit of 1.0 ppm for fluoride [1].

Colorimetric sensing Anion detection Fluoride and acetate

Reduction to 3-Amino-1,8-naphthalic Anhydride: Enables Fluorescent Dye Synthesis via Catalytic Hydrogenation

The 3-nitro group can be selectively reduced to an amino group, yielding 3-amino-1,8-naphthalic anhydride, a valuable precursor for fluorescent dyes and push-pull fluorophores . This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) . The resulting 3-amino derivative possesses electron-donating character that, when coupled with the electron-withdrawing anhydride moiety, establishes the intramolecular charge transfer (ICT) framework essential for environment-sensitive fluorescence.

Amino-naphthalic anhydride Fluorescent dyes Catalytic hydrogenation

3-Nitro-1,8-naphthalic anhydride (CAS: 3027-38-1) — Evidence-Supported Application Scenarios


Ratiometric Glucose Sensor Development with Anomalous Selectivity Profile

As demonstrated in Section 3, a monoboronic acid fluorescent sensor synthesized from 3-nitronaphthalic anhydride and 3-aminophenylboronic acid produces a ratiometric glucose sensor that uniquely favors glucose over fructose and galactose [1]. This reversed selectivity order distinguishes it from typical monoboronic acid sensors. Researchers and product developers targeting glucose quantification in biological matrices (blood, interstitial fluid, cell culture media) where fructose and galactose are common interferents should specify 3-nitronaphthalic anhydride as the core building block rather than unsubstituted naphthalic anhydride or alternative nitro-isomers, as the 3-nitro substitution pattern is integral to generating the push-pull fluorophore architecture responsible for this anomalous selectivity profile [1].

Synthesis of 3-Fluoro-1,8-naphthalic Anhydride and 3-Fluoro-1,8-naphthalimide

The established synthetic pathway to 3-fluoro-substituted naphthalic anhydrides and naphthalimides proceeds specifically through 3-nitronaphthalic anhydride as the key intermediate [2]. The sequence (nitration → reduction → diazotization → fluorination) yields 3-fluoronaphthalic anhydride with the best reported efficiency. Users seeking to prepare 3-fluoro-naphthalimide derivatives for materials science applications, including fluorinated fluorescent probes or electron-transport materials, must procure 3-nitronaphthalic anhydride; substitution with the 4-nitro isomer leads to 4-fluoro products with distinct and likely unsuitable photophysical and electronic properties [2].

Synthesis of 3-Amino-1,8-naphthalic Anhydride via Catalytic Reduction

Catalytic hydrogenation of 3-nitronaphthalic anhydride using Pd/C under H2 atmosphere yields 3-amino-1,8-naphthalic anhydride . This amino derivative serves as a versatile precursor for synthesizing N-substituted naphthalimides with intramolecular charge transfer (ICT) character, which underpins the fluorescence properties of numerous solvatochromic probes, pH sensors, and bioimaging agents. Users developing fluorescent dyes and probes should select 3-nitronaphthalic anhydride when the target product requires a 3-amino functional handle for subsequent conjugation or when the 3-amino substitution pattern is critical for desired photophysical behavior .

Synthesis of Heterocyclic Compounds and Naphthalimide Derivatives with Retained Nitro Handle

For synthetic schemes requiring imidation at the anhydride site while preserving the nitro group for downstream functionalization, 3-nitronaphthalic anhydride offers a unique reactivity advantage. As established in Section 3, the 3-nitro group remains unreactive toward nucleophilic displacement under conditions that readily substitute the nitro groups of 2- and 4-nitro isomers [3]. This allows chemists to perform amine condensations at the anhydride moiety to form naphthalimides without compromising the nitro handle. The retained nitro group can subsequently be reduced to an amine or exploited for its electron-withdrawing properties in push-pull chromophore design. This reactivity profile is particularly valuable in multistep syntheses where protecting-group strategies would otherwise be required [3].

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